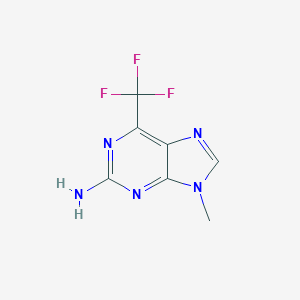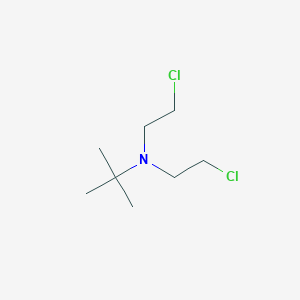
Triethylamine, 2',2''-dichloro-1,1-dimethyl-
説明
Triethylamine, 2',2''-dichloro-1,1-dimethyl- is a tertiary amine that is commonly used in organic synthesis as a base. It is a colorless liquid that has a strong odor and is highly flammable. This compound has been used in various scientific research studies due to its unique properties and ability to interact with other compounds.
科学的研究の応用
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been widely used in scientific research due to its unique properties and ability to interact with other compounds. This compound has been used in various research studies including:
1. Organic Synthesis: Triethylamine, 2',2''-dichloro-1,1-dimethyl- is commonly used as a base in organic synthesis reactions. It has been used in the synthesis of various compounds including amides, esters, and ketones.
2. Medicinal Chemistry: This compound has been used in medicinal chemistry research to develop new drugs and therapies. It has been shown to have potential antiviral and anticancer properties.
3. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been used in material science research to develop new materials and coatings. It has been shown to have potential as a corrosion inhibitor and as a component in polymer coatings.
作用機序
The mechanism of action of triethylamine, 2',2''-dichloro-1,1-dimethyl- is not fully understood. It is believed to interact with other compounds through hydrogen bonding and electrostatic interactions. This compound has been shown to have a strong affinity for acidic compounds and can act as a base in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of triethylamine, 2',2''-dichloro-1,1-dimethyl- are not well documented. It has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations. However, further research is needed to fully understand the effects of this compound on living organisms.
実験室実験の利点と制限
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has several advantages and limitations for lab experiments. The advantages include its ability to act as a base in various reactions, its low toxicity, and its availability in large quantities. The limitations include its strong odor, flammability, and potential reactivity with other compounds.
将来の方向性
There are several future directions for research involving triethylamine, 2',2''-dichloro-1,1-dimethyl-. These include:
1. Medicinal Chemistry: Further research is needed to explore the potential antiviral and anticancer properties of this compound.
2. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has potential as a corrosion inhibitor and as a component in polymer coatings. Further research is needed to explore these applications.
3. Organic Synthesis: The use of triethylamine, 2',2''-dichloro-1,1-dimethyl- in organic synthesis reactions can be further explored to develop new compounds and materials.
In conclusion, triethylamine, 2',2''-dichloro-1,1-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
特性
CAS番号 |
10125-86-7 |
|---|---|
製品名 |
Triethylamine, 2',2''-dichloro-1,1-dimethyl- |
分子式 |
C8H17Cl2N |
分子量 |
198.13 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
InChIキー |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
正規SMILES |
CC(C)(C)N(CCCl)CCCl |
その他のCAS番号 |
10125-86-7 |
同義語 |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

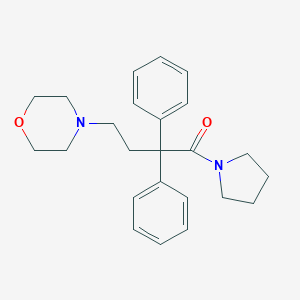
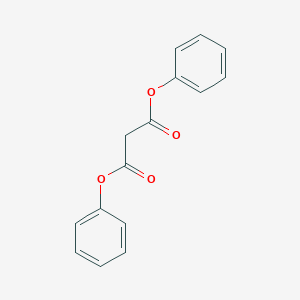


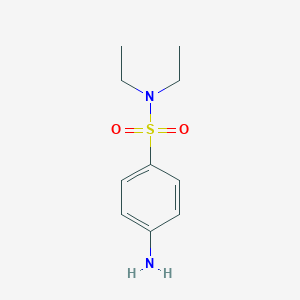
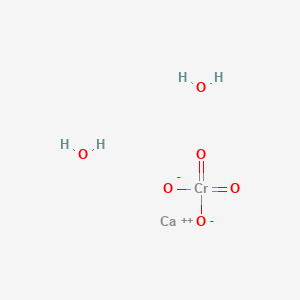
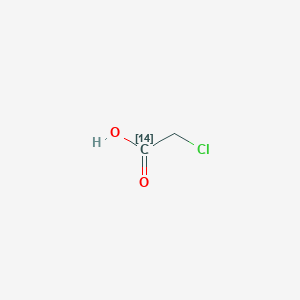


![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

